molecular formula C12H17N3O2 B2948332 N-(2-methylpropyl)-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 352012-99-8

N-(2-methylpropyl)-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B2948332
CAS No.: 352012-99-8
M. Wt: 235.287
InChI Key: WWKYWJBGUPJALD-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-N'-[(pyridin-2-yl)methyl]ethanediamide is a synthetic diamide derivative characterized by a central ethanediamide backbone substituted with a 2-methylpropyl (isobutyl) group and a pyridin-2-ylmethyl moiety. Its structural features, including the pyridine ring’s electron-rich nitrogen and the amide’s hydrogen-bonding capability, make it a candidate for studying intermolecular interactions and reactivity patterns. Structural analysis of such compounds typically employs crystallographic tools like SHELX and visualization software such as WinGX/ORTEP , which are critical for elucidating molecular geometry and packing arrangements.

Properties

IUPAC Name

N'-(2-methylpropyl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9(2)7-14-11(16)12(17)15-8-10-5-3-4-6-13-10/h3-6,9H,7-8H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKYWJBGUPJALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves the reaction of ethanediamine with 2-methylpropyl chloride and pyridin-2-ylmethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted ethanediamides.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-N’-[(pyridin-2-yl)methyl]ethanediamide depends on its specific application. For example, as a ligand in coordination chemistry, it forms complexes with metal ions through coordination bonds. In biological systems, it may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Research Findings and Limitations

  • SHELX-based refinements are critical for resolving anisotropic displacement parameters, which are essential for comparing molecular rigidity across analogues.
  • WinGX/ORTEP enables visualization of hydrogen-bonding networks and molecular geometry, aiding in structure-activity relationship (SAR) analyses.

Limitations :

  • The absence of direct spectroscopic or thermodynamic data (e.g., NMR, DSC) in the evidence restricts quantitative comparisons.

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